5,5-Difluoroazepan-4-ol
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Overview
Description
5,5-Difluoroazepan-4-ol is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a seven-membered azepane ring with two fluorine atoms and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoroazepan-4-ol typically involves the fluorination of azepan-4-ol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoroazepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoroazepane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: Formation of 5,5-difluoroazepan-4-one.
Reduction: Formation of 5,5-difluoroazepane.
Substitution: Formation of azepane derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5-Difluoroazepan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in pain management due to its interaction with sodium channels.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoroazepan-4-ol involves its interaction with molecular targets such as sodium channels. It is believed to modulate the activity of these channels, which play a crucial role in the transmission of pain signals. By inhibiting specific sodium channels, the compound may provide analgesic effects.
Comparison with Similar Compounds
5,5-Difluoroazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Fluoroazepan-4-ol: Contains only one fluorine atom, resulting in different chemical and biological properties.
Azepan-4-ol: Lacks fluorine atoms, making it more reactive in nucleophilic substitution reactions.
Uniqueness: 5,5-Difluoroazepan-4-ol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
5,5-difluoroazepan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)2-4-9-3-1-5(6)10/h5,9-10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAFZUASZMYADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C1O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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